
Methyl 4-hydrazinyl-3-methylbenzoate hydrochloride
Vue d'ensemble
Description
“Methyl 4-hydrazinyl-3-methylbenzoate hydrochloride” is a chemical compound with the CAS number 1431878-47-5 . It is also known by its synonyms and has a molecular weight of 216.667 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-hydrazinyl-3-methylbenzoate hydrochloride” is represented by the InChI code1S/C9H12N2O2.ClH/c1-6-7(9(12)13-2)4-3-5-8(6)11-10;/h3-5,11H,10H2,1-2H3;1H . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms in the molecule.
Applications De Recherche Scientifique
Molecular Structure and Properties
Methyl 4-hydrazinyl-3-methylbenzoate hydrochloride has been studied for its molecular structure and properties. In the research by Cortés et al. (2013), molecules of related esters, including a compound structurally similar to methyl 4-hydrazinyl-3-methylbenzoate hydrochloride, show electronic polarization and are linked by hydrogen bonds to form sheets, which are crucial in understanding their molecular interactions and stability (Cortés, Abonía, Cobo, & Glidewell, 2013).
Photonic Applications
The compound's application in photonic devices has been explored due to its third-order nonlinear optical properties. A study by Nair et al. (2022) on hydrazone derivatives, which share structural similarities with methyl 4-hydrazinyl-3-methylbenzoate hydrochloride, demonstrated promising results for applications in photonic devices due to their nonlinear optical behavior (Nair et al., 2022).
Synthetic Applications
The synthesis and characterization of similar compounds have been a subject of interest, indicating the potential utility of methyl 4-hydrazinyl-3-methylbenzoate hydrochloride in various chemical syntheses. Xiao-xiao (2010) developed an improved process for synthesizing a similar compound, showcasing its relevance in industrial applications (He Xiao-xiao, 2010).
Antiproliferative Activities
Studies have also focused on the synthesis of derivatives with significant antiproliferative activities. Grozav et al. (2014) synthesized new arylidene-hydrazinyl-thiazole derivatives, similar to methyl 4-hydrazinyl-3-methylbenzoate hydrochloride, which showed significant activity against carcinoma cell lines, indicating potential applications in cancer research (Grozav et al., 2014).
Antimicrobial Applications
The synthesis and evaluation of dipeptide derivatives related to methyl 4-hydrazinyl-3-methylbenzoate hydrochloride have revealed their potential as antimicrobial agents. Moustafa et al. (2018) prepared a series of linear dipeptide derivatives showing good antimicrobial activity (Moustafa et al., 2018).
Chemical Stability Analysis
Ashfaq et al. (2020) reported the synthesis of a novel co-crystal salt involving a compound structurally similar to methyl 4-hydrazinyl-3-methylbenzoate hydrochloride, providing insights into its chemical stability and reactivity, which are crucial for its potential applications (Ashfaq et al., 2020).
Safety and Hazards
The safety data sheet for a related compound, “Methyl 4-(aminomethyl)benzoate hydrochloride”, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions should be taken when handling “Methyl 4-hydrazinyl-3-methylbenzoate hydrochloride”.
Propriétés
IUPAC Name |
methyl 4-hydrazinyl-3-methylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6-5-7(9(12)13-2)3-4-8(6)11-10;/h3-5,11H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMUVUSXCUMMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydrazinyl-3-methylbenzoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1484560.png)
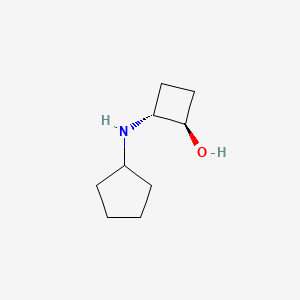
![2-Oxa-5-azabicyclo[4.1.1]octan-3-one](/img/structure/B1484562.png)

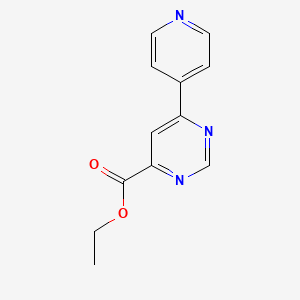
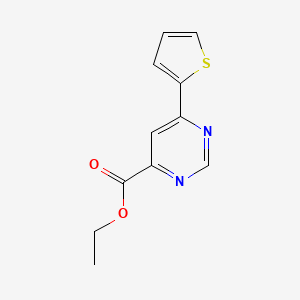
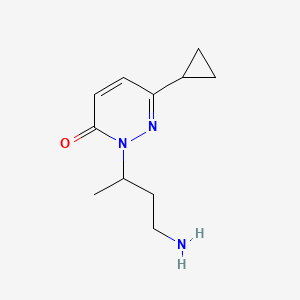


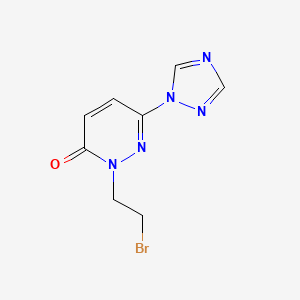
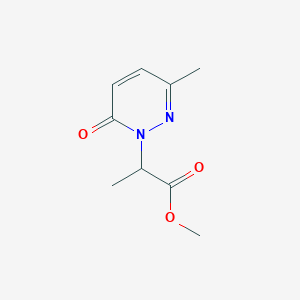


![3-fluoro-3-[(2E)-3-phenylprop-2-en-1-yl]azetidine hydrochloride](/img/structure/B1484583.png)